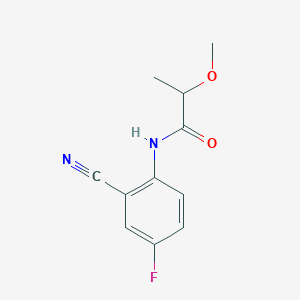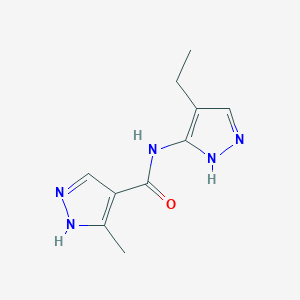![molecular formula C14H14N2O B6647942 5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647942.png)
5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile is an organic compound that features a furan ring substituted with a 2,4-dimethylanilino group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile typically involves the reaction of 2,4-dimethylaniline with a furan derivative under specific conditions. One common method is the nucleophilic substitution reaction where 2,4-dimethylaniline reacts with a furan-2-carbonitrile derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-[(2,4-Dimethylanilino)methyl]furan-2-amine.
Substitution: Various substituted anilino derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and anilino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2,4-Dimethylanilino)methyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
5-[(2,4-Dimethylanilino)methyl]thiophene-2-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-[(2,4-Dimethylanilino)methyl]furan-2-carbonitrile is unique due to the presence of both the furan ring and the carbonitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-[(2,4-dimethylanilino)methyl]furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-14(11(2)7-10)16-9-13-5-4-12(8-15)17-13/h3-7,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPTVZRVKNHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(O2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B6647866.png)
![2,2,6,6-tetramethyl-N-[(3-methyltriazol-4-yl)methyl]piperidin-4-amine](/img/structure/B6647883.png)

![2-(1,4-dithian-2-ylmethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6647894.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6647901.png)
![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-2-amine](/img/structure/B6647914.png)

![N-ethyl-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6647927.png)
![6-(2-hydroxypentylamino)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B6647934.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6647940.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B6647957.png)
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B6647967.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B6647974.png)
